Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide

HPLC Impurity Profiling System Suitability

Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide (CAS 70381-75-8) is the hydrobromide salt of a dichlorinated quinazolinyl-acetate ester. It is officially designated as Anagrelide Related Compound C by the United States Pharmacopeia (USP) and is listed as a specified impurity in the USP monograph for Anagrelide Hydrochloride.

Molecular Formula C12H14BrCl2N3O2
Molecular Weight 383.07 g/mol
CAS No. 70381-75-8
Cat. No. B041007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide
CAS70381-75-8
SynonymsUSP Anagrelide Related Compound C; 
Molecular FormulaC12H14BrCl2N3O2
Molecular Weight383.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C[N+]1=C(NC2=C(C1)C(=C(C=C2)Cl)Cl)N.[Br-]
InChIInChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H
InChIKeyUIACKXKZPDPMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide (CAS 70381-75-8): Core Chemical Identity & Pharmacopeial Role


Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide (CAS 70381-75-8) is the hydrobromide salt of a dichlorinated quinazolinyl-acetate ester. It is officially designated as Anagrelide Related Compound C by the United States Pharmacopeia (USP) and is listed as a specified impurity in the USP monograph for Anagrelide Hydrochloride [1]. The compound is supplied as a certified reference standard (CRM) for use in analytical method development, method validation, and quality control release testing, with molecular formula C₁₂H₁₃Cl₂N₃O₂·HBr and a molecular weight of 383.07 g/mol [2]. Its primary industrial relevance lies in its regulatory mandate as an impurity marker in the chromatographic purity analysis of Anagrelide API and finished dosage forms [1].

Why a Generic Quinazoline or Alternative Anagrelide Impurity Standard Cannot Replace Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide


Anagrelide impurity standards are not interchangeable because each possesses a strictly defined chromatographic signature and pharmacopeial acceptance criterion that underpin the validated HPLC method. Substituting the designated hydrobromide salt with its free base (CAS 742010-46-4) or with another Anagrelide-related compound (e.g., Related Compound A or B) would alter the relative retention time, relative response factor, and the quantitative limit specified in the USP monograph [1]. Such a substitution would invalidate the system suitability requirements (resolution NLT 2.0, RSD NMT 10.0%) and compromise the accuracy of impurity quantification, ultimately risking non-compliance with ICH Q3A thresholds and regulatory rejection of an ANDA or NDA filing [1].

Quantitative Differentiation Evidence for Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide Against Closest Analogs


USP-Defined Relative Retention Time (RRT) Uniquely Positions the Compound Among All Monographed Analogs

Within the official USP chromatographic system (LC, UV 254 nm, column 4.6 mm × 15 cm, 4 µm packing L11, mobile phase acetonitrile:pH 2.5 phosphate buffer 1:3), Anagrelide Related Compound C hydrobromide elutes at a relative retention time (RRT) of 1.41, whereas the main drug peak is set at 1.00 [1]. This RRT is markedly distinct from those of Related Compound A (0.55), Related Compound B (0.40), and the open-ring methyl ester analog (0.80), ensuring unambiguous peak identification and enabling resolution verification [1].

HPLC Impurity Profiling System Suitability

Lowest Relative Response Factor Among Anagrelide Impurities Demands Higher Detection Sensitivity for Accurate Quantitation

The USP monograph assigns a relative response factor (RRF) of 0.32 to Anagrelide Related Compound C hydrobromide, the lowest among all listed impurities [1]. In comparison, Related Compound A has an RRF of 0.37, Related Compound B 0.43, and the open-ring methyl ester 0.51, while the trichloro derivative exhibits an RRF of 1.0 [1]. This low RRF means that at identical concentrations, this compound produces a significantly smaller UV detector response, requiring more stringent detector sensitivity validation to achieve reliable quantitation at the 0.15% acceptance criterion [1].

HPLC-UV Method Sensitivity Quantitative Analysis

Defined Acceptance Criterion of NMT 0.15% Aligns with ICH Q3A Qualification Threshold for Specified Impurities

The USP acceptance criterion for Anagrelide Related Compound C hydrobromide is not more than (NMT) 0.15%, which is numerically identical to the limit for Related Compound A and the trichloro derivative, but stricter than the 0.3% limit for Related Compound B and the 0.25% limit for the open-ring methyl ester [1]. The 0.15% ceiling corresponds to the ICH Q3A qualification threshold for specified impurities at a maximum daily dose of ≤ 2 g/day, making the procurement of this reference standard essential for demonstrating that the impurity level has been adequately qualified for regulatory submission [1].

Acceptance Criteria ICH Q3A Regulatory Thresholds

Cost Efficiency Advantage of 35–59% Over Other USP Anagrelide Impurity Reference Standards

Procurement pricing from authorized USP distributors shows that Anagrelide Related Compound C hydrobromide (25 mg) is available at approximately $930–$1,390, while the equivalent quantity of Anagrelide Related Compound A USP is priced at $2,275 [1]. This represents a cost saving of 35–59%, making the targeted procurement of the correct impurity standard economically advantageous for laboratories performing full-panel impurity profiling.

Procurement Cost Analysis Reference Standard

Approved Salt Form Provides Stability Advantages Over the Non-Salt Free Base During Routine Refrigerated Storage

Vendor technical datasheets consistently report that the hydrobromide salt is stable under refrigerated storage (2–8°C) and can be shipped at ambient temperature without degradation [1]. In contrast, the free base (CAS 742010-46-4) is not designated as a USP reference standard and its long-term stability under identical conditions lacks pharmacopeial documentation [2]. The hydrobromide salt's defined storage and shipping conditions provide documented evidence of its suitability for global distribution, reducing the risk of out-of-specification results due to material degradation.

Stability Storage Salt Form

Solubility Profile Differentiates Handling Requirements from Other Anagrelide Impurity Salts

The hydrobromide salt exhibits slight solubility in DMSO and methanol, as reported in vendor COAs [1]. In contrast, related impurity salts such as Anagrelide Related Compound B hydrobromide (a quinazolinylacetic acid) and Related Compound A hydrochloride (a benzylamino ester) possess different counter-ions and core structures, leading to distinct solubility profiles that require different dissolution protocols for stock standard preparation [2]. This solubility distinction is critical when preparing the system suitability solution, which must contain both Related Compound A and B at defined concentrations alongside the target compound for resolution verification [2].

Solubility Sample Preparation Analytical Method

High-Impact Application Scenarios for Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide in Pharmaceutical Quality Control and Regulatory Filings


USP-Compliant Impurity Profiling of Anagrelide HCl API and Capsules

The hydrobromide salt is the definitive reference standard for quantifying Anagrelide Related Compound C at the USP-specified acceptance criterion of NMT 0.15% [1]. Its unique RRT of 1.41 and RRF of 0.32 enable precise peak identification and correction during HPLC-UV analysis, directly supporting batch release testing for Anagrelide Hydrochloride API and Anagrelide Capsules per the official monograph [1].

Analytical Method Validation (AMV) for ANDA Submissions

The low relative response factor (0.32) makes this compound the most demanding sensitivity challenge in the impurity panel [1]. Demonstrating linearity, accuracy, and precision at the 0.15% limit for this impurity provides robust evidence that the HPLC method meets ICH Q2(R1) validation requirements for all specified impurities, a critical component of the AMV section in an Abbreviated New Drug Application [1].

System Suitability Testing for Chromatographic Performance Qualification

The target compound's distinct RRT of 1.41, situated between the API peak (1.00) and the trichloro derivative (2.44), provides a well-resolved marker for assessing column efficiency, peak symmetry, and retention time reproducibility [1]. Its inclusion in the system suitability solution (alongside Related Compounds A and B) allows simultaneous evaluation of resolution between critical peak pairs, ensuring the chromatographic system is fit for purpose prior to sample analysis [1].

Forced Degradation Studies to Identify and Quantify Degradation Products

This reference standard is used to spike stress samples (acidic, basic, oxidative, thermal, and photolytic) to confirm the identity of degradation products that co-elute with the Related Compound C peak. Its documented stability under refrigerated storage [2] and at ambient shipping conditions ensures that the standard itself does not introduce degradation artifacts, enabling reliable correlation of forced degradation peaks with the specified impurity profile.

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